Home > Products > Screening Compounds P66577 > 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid - 2384724-24-5

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid

Catalog Number: EVT-2809580
CAS Number: 2384724-24-5
Molecular Formula: C8H5BrFNO3
Molecular Weight: 262.034
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1)

Compound Description: C1 is a novel derivative of 5-aminosalicylic acid (5-ASA) exhibiting potent anti-inflammatory activity. Studies highlight its in vivo inhibition of myeloperoxidase, comparable to indomethacin []. Its pharmacokinetic profile reveals an elimination half-life of approximately 0.9 hours and a clearance of 24 mL/min after intravenous administration in rats []. Oral administration of C1 in rats demonstrates high bioavailability and distribution to tissues, suggesting its suitability for treating ulcerative colitis and Crohn's disease [].

3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone

Compound Description: This compound exhibits antitumor activity against A549, BGC-823, and HepG-2 cancer cell lines []. Synthesized by condensing 3-fluorobenzoic acid and 4-morpholino-1H-indazol-3-amine, its molecular structure has been confirmed through single-crystal X-ray diffraction [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4)

Compound Description: Compound 4 exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin []. Its synthesis involves an unexpected ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (3) in the presence of sulfuric acid [].

2-Amino-1(4-Bromo-phenyl)-5-oxo-4,5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester

Compound Description: This compound belongs to the pyrrole derivative family, which exhibits a broad spectrum of biological activities, including anticancer, antidiabetic, aldose reductase inhibition, anti-inflammatory, and analgesic properties [, ]. Crystal structure analysis revealed a monoclinic crystal system with the space group P21/c []. The molecule adopts a trans conformation, stabilized by intra- and intermolecular hydrogen bonds [].

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate

Compound Description: Synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate, this compound's structure was characterized by various techniques, including elemental analysis, FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction []. Crystallizing in the orthorhombic space group Pbca, it forms a two-dimensional network through N–H…O hydrogen bonds [].

2-Amino-2-oxoacetic Acid (Oxamic Acid)

Compound Description: Oxamic acid is an active pharmaceutical ingredient known for its inhibition of lactic dehydrogenase (LDH) []. It interferes with tumor cell metabolic pathways and shows anticancer activity against nasopharyngeal carcinoma (NPC) cells in vitro []. Furthermore, its potential as a therapeutic agent for type 2 diabetes is being explored [].

(S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB, [(76)Br]5)

Compound Description: This novel compound serves as a potential PET tracer for brain tumor imaging []. It exhibits mixed amino acid transport through systems A and L, demonstrating higher uptake in DBT tumors compared to the known system A tracer, IVAIB []. Small animal PET studies using BrVAIB show promising results for brain tumor visualization [].

Compound Description: This series of compounds acts as potent inhibitors of kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism []. These compounds exhibit significant potential as neuroprotective agents due to their ability to inhibit kynurenine-3-hydroxylase and prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages [].

N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) and Analogues

Compound Description: Compound 4 and its nonclassical analogues (5-13) demonstrate potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes for DNA synthesis []. Notably, compound 4 is recognized as the most potent dual inhibitor of human TS and DHFR known to date [].

BNPS-skatole (3-Bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole)

Compound Description: This reagent is used in peptide sequencing, specifically cleaving peptide bonds after tryptophan, tyrosine, and histidine residues []. The cleavage results in C-terminal lactones, facilitating their attachment to supports for sequencing [].

N-Substituted 4-Bromo-7-azaindoles

Compound Description: These compounds serve as versatile intermediates in synthesizing various 7-azaindole derivatives []. They undergo palladium-catalyzed C–N and C–O bond formation reactions with amides, amines, amino acid esters, and phenols, highlighting their utility in constructing diverse chemical libraries [].

2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

Compound Description: This compound exhibits potent BACE1 inhibitory activity, making it a potential therapeutic agent for Alzheimer's Disease []. Its efficient synthesis utilizes a Friedel-Crafts reaction, DMSO-mediated α-oxidation, aminohydantoin formation, and Suzuki coupling [].

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description: A-278637 is a novel ATP-sensitive potassium channel opener (KCO) that demonstrates efficacy in suppressing urinary bladder contractions []. It selectively activates KATP channels in bladder smooth muscle cells, inhibiting spontaneous and stimulated bladder contractions [].

Diethyl 4-[(4-Bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886)

Compound Description: NO-1886 is an antilipidemic agent primarily metabolized in rats through mono-hydrolysis of the diethyl phosphonate group [].

4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid

Compound Description: This compound forms dimers in its crystal structure through intermolecular O—H⋯O hydrogen bonding []. C—H⋯O hydrogen bonds are also observed, forming an R 3 3(7) ring [].

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1)

Compound Description: Compound 1 is a key intermediate in synthesizing various biologically active compounds []. Starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, its synthesis involves a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation [].

Compound Description: CSL-3 is a novel bis-bidentate ligand synthesized by condensing 5-aminosalicylic acid with 2,4-dichloro-6-(4-bromophenoxy)-1,3,5-triazine []. It forms coordination polymers with various metal ions, including Zn2+, Cu2+, Ni2+, Co2+, and Mn2+, exhibiting promising microbicidal activities against plant pathogens [].

3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702)

Compound Description: HEC72702 is a potent hepatitis B virus (HBV) capsid inhibitor currently under development as a potential chronic hepatitis B (CHB) therapeutic []. This compound demonstrates improved pharmacokinetic properties and reduced hERG activity compared to its predecessor, GLS4 [].

3-Amino-4-fluorophenylboronic Acid

Compound Description: This compound serves as a valuable building block in organic synthesis, particularly in Suzuki coupling reactions for forming carbon-carbon bonds []. Its synthesis involves bromination of o-fluoronitrobenzene followed by reduction to generate 5-bromo-2-fluoroanilin, which then reacts with tetrahydroxydiboron to yield the desired product [].

3-[(4-Bromo-1-methyl-1H-pyrrol-2-yl­carbonyl)­amino]­propanoic Acid

Compound Description: Synthesized via the condensation of β-alanine methyl ester with 4-bromo-1-methyl-2-(tri­chloro­acetyl)­pyrrole, this compound forms extended ribbons parallel to the a axis in its crystal structure, stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen-bond interactions [].

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739, 7b)

Compound Description: This compound exhibits selective antagonist activity at the neurotensin receptor type 2 (NTS2) []. It demonstrates analgesic effects in various pain models, indicating its potential as a therapeutic agent for managing chronic pain conditions.

N-(4-bromo-2-methylphenyl) butanamide

Compound Description: This compound serves as a crucial intermediate in synthesizing N-butyryl-4-amino-3-methyl-methyl benzoate []. This synthesis involves reacting o-toluidine with butyric acid chloride, followed by bromination and subsequent reaction with carbon monoxide and methanol in the presence of a palladium catalyst [].

2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol

Compound Description: This compound, when complexed with palladium ions, functions as a chemosensor for cyanide detection in blood []. The complex exhibits a distinct color change upon reacting with cyanide ions, enabling both quantitative and qualitative detection [].

2-[(8-Hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-6-Bromo-3(H)-quinazolin-4-one (HAMQ, HL10)

Compound Description: HAMQ acts as a ligand, forming metal chelates with transition metal ions such as Cu2+, Ni2+, Zn2+, Mn2+, and Co2+ []. These metal complexes exhibit antifungal activity [].

3-Bromo-9-oxofluorene-2-carboxylic acid and 2-Bromo-9-oxofluorene-3-carboxylic Acid

Compound Description: These compounds are synthesized from 2-amino-3-bromo-9-oxofluorene and 3-methylfluorene, respectively []. Their structures and properties provide valuable information for understanding the reactivity and potential applications of similar fluorenone derivatives.

Compound Description: BTZP and its N-Mannich base derivatives demonstrate promising antimicrobial and antioxidant activities []. These compounds were synthesized and characterized using various spectroscopic techniques [].

7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate

Compound Description: This compound is a key intermediate in synthesizing cefepime, a fourth-generation cephalosporin antibiotic []. It reacts with an activated ester derived from 2-(2-amino-4-[2-14C]thiazolyl)-2-methoxyiminoacetic acid to yield the penultimate compound in the synthesis of cefepime [].

2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid Hydrobromide

Compound Description: This excitatory amino acid is synthesized from methylbut 2-ynoate, with methyl 3-bromo-5-methylisoxazole-4-carboxylate as a key intermediate []. Its structure and biological activity provide valuable information for understanding excitatory amino acid pharmacology.

2-Amino-5-bromophenylsulphate

Compound Description: This compound is identified as the major urinary metabolite of both 4-bromoaniline and 4-bromo- [carbonyl-13C]-acetanilide in rats [].

N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide (2)

Compound Description: This compound is a key intermediate in the synthesis of 2-amino-3-fluorobenzoic acid [].

Overview

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid, with the chemical formula C8_8H5_5BrFNO3_3 and a molecular weight of 262.03 g/mol, is a compound of interest in medicinal chemistry. It is characterized by the presence of an amino group, bromine and fluorine substituents on a phenyl ring, and an oxoacetic acid moiety. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.

Source

The compound can be synthesized through various methods involving the manipulation of aromatic compounds. It is commercially available from suppliers such as AChemBlock, which lists it with a purity of 97% and a CAS number of 2384724-24-5 .

Classification

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is classified as an organic compound and falls under the category of substituted phenylacetic acids. Its structural features suggest potential reactivity typical of both amines and carboxylic acids, making it a versatile building block in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid typically involves several key steps:

  1. Bromination and Fluorination: The starting material, 4-bromo-3-fluorobenzene, undergoes bromination and fluorination to introduce the halogen substituents.
  2. Formation of the Oxoacetic Acid Moiety: This can be achieved through the reaction of the substituted phenol with glyoxylic acid under controlled conditions, often utilizing catalysts to enhance yield and selectivity.

Technical Details

The synthetic route may require specific conditions such as temperature control, pressure adjustments, and careful monitoring of reactant concentrations to optimize yields. Advanced techniques such as continuous flow reactors may also be employed in industrial settings for efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid can be represented as follows:

  • SMILES Notation: O=C(O)C(C1=CC=C(Br)C(F)=C1N)=O
  • Structural Features:
    • A phenyl ring substituted with bromine at position 4 and fluorine at position 3.
    • An amino group attached to the phenyl ring.
    • A carboxylic acid functional group linked to an oxoacetic acid structure.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the chemical environment of hydrogen atoms in this compound. Infrared (IR) spectroscopy would reveal characteristic functional groups through their vibrational frequencies.

Chemical Reactions Analysis

Reactions

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid can participate in several chemical reactions:

  1. Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
  2. Reduction: The halogen atoms may undergo reduction under specific conditions.
  3. Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
  • Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Mechanism of Action

The mechanism of action for 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor activities. The amino group may facilitate hydrogen bonding with target molecules, while the halogen substituents could enhance binding affinity due to their electronegative nature.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Melting Point: Specific melting points can vary based on purity but are generally within expected ranges for similar compounds.

Chemical Properties

Chemical properties include:

  • Solubility: Solubility in polar solvents due to the presence of carboxylic acid functionality.
  • Reactivity: Reacts readily in electrophilic substitution reactions due to the activated aromatic ring.

Relevant spectral data (IR, NMR) would provide further insights into these properties.

Applications

Scientific Uses

The compound has several applications in scientific research:

  1. Organic Synthesis: Used as a building block for more complex organic molecules.
  2. Medicinal Chemistry: Investigated for potential biological activities, including antimicrobial or anticancer properties.
  3. Material Science: Explored in developing new materials or chemical processes due to its reactive functional groups .
Synthetic Methodologies for 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic Acid

Multi-Step Synthetic Pathways Involving Halogenated Aromatic Precursors

The synthesis of 2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid (CAS 2384724-24-5) typically employs halogenated aromatic precursors as starting materials. A common route begins with 2-amino-4-bromo-3-fluorobenzoic acid (CAS 1416013-62-1), which undergoes directed ortho-lithiation or palladium-catalyzed functionalization to introduce the oxoacetic acid moiety [5] [8]. Alternative pathways utilize 4-bromo-3-fluorobenzene derivatives subjected to sequential nitration, reduction, and carboxylation steps to install the ortho-amino and carboxylic acid groups prior to oxoacetic acid formation. The halogen positioning (bromo at C4, fluoro at C3) is strategically preserved throughout the synthesis due to fluorine’s ortho-directing effects in electrophilic substitutions and bromine’s utility in subsequent cross-coupling reactions [3].

Table 1: Key Precursors in Synthetic Pathways

Precursor CompoundCAS NumberRole in Synthesis
2-Amino-4-bromo-3-fluorobenzoic acid1416013-62-1Direct building block for oxoacetic acid chain
4-Bromo-3-fluorobenzaldehydeNot specifiedSubstrate for haloform reaction
4-Bromo-2-fluorotoluene112704-79-7Oxidized to carboxylic acid derivative

Optimization Strategies for Bromine-Fluorine Dual Functionalization

Achieving regiospecific bromine-fluorine substitution on the phenyl ring requires careful optimization to avoid polyhalogenation or positional isomerism. Electrophilic bromination of 3-fluoroaniline derivatives is optimized using bromine in acetic acid at 0-5°C, exploiting fluorine’s +M effect to direct electrophiles to the ortho position. For meta-bromination, Lewis acid catalysts (e.g., AlCl₃) are employed under controlled stoichiometry [6]. Alternatively, diazotization-bromination of 2-amino-3-fluorobenzoic acid using copper(I) bromide (Sandmeyer reaction) achieves >85% yield with minimal defluorination [5] [8]. Recent advances utilize cobalt(II) acetate/sodium bromide catalytic systems under oxygen pressure (1.2 MPa) at 130°C for single-step oxidation/bromination of fluorotoluenes, though this method requires specialized equipment [6].

Catalytic Systems for Oxoacetic Acid Group Incorporation

The 2-oxoacetic acid moiety is introduced via two primary catalytic approaches:

  • Friedel-Crafts Acylation: Employing glyoxylic acid with Brønsted acid catalysts (H₂SO₄, H₃PO₄) in aprotic solvents. This method suffers from moderate yields (50-65%) due to competing decarboxylation and requires stoichiometric acid .
  • Transition Metal-Mediated Carbonylation: Palladium-catalyzed carbonylation of 2-amino-4-bromo-3-fluorobenzene derivatives using CO gas and hydroxyl sources. Pd(PPh₃)₄/DBU systems in DMF at 80°C achieve superior regioselectivity with yields up to 78% .

Table 2: Catalytic Systems Performance Comparison

MethodCatalyst SystemTemperature (°C)Yield (%)Byproducts
Friedel-Crafts AcylationH₂SO₄ (stoichiometric)25-3050-65Tarry residues
Pd-Catalyzed CarbonylationPd(OAc)₂/Xantphos8070-78Dehalogenated derivatives
Oxidative GlyoxylationCo(OAc)₂/NaBr/O₂13088*Overoxidized quinones

*Reported for analogous fluorophenyl synthesis [6]

Comparative Analysis of Protecting Group Strategies for Amino Substituents

Protection of the ortho-amino group is critical during oxoacetic acid installation to prevent intramolecular cyclization or undesired nucleophilic attacks. Three predominant strategies are employed:

  • Acetylation (Ac): Acetic anhydride/pyridine protection provides moderate deprotection kinetics but risks N-acetyl migration during electrophilic reactions .
  • Boc Protection (tert-Butoxycarbonyl): Di-tert-butyl dicarbonate in THF affords stable carbamates resistant to Grignard and lithiation conditions. Deprotection with TFA/dichloromethane (1:1) achieves >95% recovery but may require rigorous purification [7].
  • Benzyloxycarbonyl (Cbz): Benzyl chloroformate protection enables catalytic hydrogenolytic deprotection, though bromine may be competitively reduced.

Comparative studies indicate Boc protection delivers optimal balance between stability (no observed migration) and deprotection efficiency when synthesizing the target compound [7].

Table 3: Protecting Group Performance Metrics

Protecting GroupInstallation Yield (%)Deprotection Yield (%)Compatibility with Bromine
Acetyl9288Moderate (halogen exchange risk)
Boc9095Excellent
Cbz8582Poor (competitive reduction)

Solvent and Temperature Effects on Reaction Yield and Selectivity

The final acylation step exhibits pronounced solvent and temperature dependence:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) facilitate glyoxylic acid dissolution but promote enolization side products. Mixed ethanol-water systems (3:1 v/v) optimize yield (72%) by balancing solubility and minimizing keto-enol tautomerization [3]. Bromination steps require non-nucleophilic media (dichloroethane, acetic acid) to prevent halide displacement [6].
  • Temperature Control: Key findings include:
  • Oxoacetic acid formation below 30°C suppresses diaryl ketone formation
  • Bromination above 60°C accelerates debromination side reactions
  • Deprotection efficiencies vary linearly with temperature (optimal 20-25°C for Boc)

Table 4: Temperature Optimization in Critical Steps

Reaction StageOptimal Range (°C)Yield Deviation vs. 20°C (%)
Bromofluorination0-5+15% yield increase
Oxoacetic Acid Incorporation25-30±2% (stable)
Amino Deprotection (Boc)20-25-12% at 40°C

Reaction concentration also significantly impacts selectivity, with concentrations below 0.5 M in acylation steps minimizing dimerization byproducts [3]. Microwave-assisted methods in DMF at 100°C reduce reaction times by 60% but decrease yields by 8-12% due to accelerated decomposition [3].

Properties

CAS Number

2384724-24-5

Product Name

2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid

IUPAC Name

2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.034

InChI

InChI=1S/C8H5BrFNO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2H,11H2,(H,13,14)

InChI Key

YMAUWUUBQZRFAS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=O)C(=O)O)N)F)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.